Methyl 2-[(2-{[(2-chlorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate
Description
Properties
IUPAC Name |
methyl 2-[[2-[(2-chlorophenyl)sulfonylamino]acetyl]amino]-4-methylsulfanylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O5S2/c1-22-14(19)11(7-8-23-2)17-13(18)9-16-24(20,21)12-6-4-3-5-10(12)15/h3-6,11,16H,7-9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXLNBDNRYSTSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)CNS(=O)(=O)C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[(2-{[(2-chlorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate is a synthetic organic compound characterized by its complex structure, which incorporates various functional groups including a sulfonamide moiety and a chlorophenyl ring. This compound has garnered attention for its potential biological activity , particularly in the fields of antimicrobial and antiviral research.
- Chemical Formula : C14H19ClN2O5S2
- Molecular Weight : 394.90 g/mol
- CAS Number : 1164104-14-6
The compound's structure allows it to participate in various chemical reactions, making it a versatile candidate for biological applications. The presence of the methylsulfanyl group may also enhance its reactivity, potentially leading to the formation of sulfoxides or sulfones under specific conditions.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. Compounds with similar structures have demonstrated efficacy against a variety of pathogens, indicating that this compound may also possess therapeutic potential against bacterial infections. Specific mechanisms may involve:
- Inhibition of protein synthesis
- Interference with nucleic acid metabolism
These mechanisms are critical in understanding how the compound could be utilized in treating infections caused by resistant strains of bacteria .
Antiviral Activity
Research indicates that this compound may also exhibit antiviral properties. Its unique structure allows it to act as a lead compound for further drug development targeting viral diseases, including those caused by HIV. Interaction studies focusing on its pharmacodynamics and pharmacokinetics are essential to assess its therapeutic viability.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that related compounds can inhibit various enzymes, including:
- Acetylcholinesterase (AChE)
- Urease
This inhibition can disrupt biochemical pathways crucial for pathogen survival, thereby enhancing the therapeutic effects of this compound .
Study on Antibacterial Activity
A study evaluated the antibacterial efficacy of compounds structurally related to this compound against several bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
The results indicated that certain derivatives exhibited strong inhibitory activity against AChE and urease, suggesting potential applications in treating infections and metabolic disorders .
Docking studies have elucidated the interactions between this compound and target proteins. These studies revealed that the compound binds effectively to active sites of enzymes, thereby inhibiting their function and disrupting metabolic pathways critical for pathogen survival .
Scientific Research Applications
Methyl 2-[(2-{[(2-chlorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate is a chemical compound with the formula C14H19ClN2O5S2 and a molecular weight of 394.90 g/mol . It is a synthetic organic compound with a methylsulfanyl group, a sulfonamide moiety, and a chlorophenyl ring.
Potential Applications
- Pharmaceuticals: It has potential applications as an antimicrobial agent or as part of a combination therapy for viral infections. It may also act as a lead compound for further drug development targeting specific diseases such as bacterial infections or viral diseases like HIV.
- Scientific Research: The compound is a versatile chemical used in scientific research.
Preliminary studies suggest that this compound exhibits significant biological activity, especially concerning antimicrobial and antiviral properties. Compounds with similar structures have demonstrated efficacy against various pathogens, suggesting that this compound may also possess similar therapeutic potential. The mechanisms of action may involve inhibition of protein synthesis or interference with nucleic acid metabolism.
Chemical Reactivity
The chemical reactivity of this compound is due to its functional groups. The sulfonamide group can undergo nucleophilic substitution reactions, making it a reactive site for various nucleophiles. Additionally, the acetylamino group allows for potential acylation reactions, and the methylsulfanyl group may participate in oxidation reactions, potentially forming sulfoxides or sulfones under appropriate conditions.
Interaction Studies
Interaction studies are essential to understand the pharmacodynamics and pharmacokinetics of this compound. These studies often focus on:
- Binding affinities to target proteins
- Metabolic pathways
- Potential drug interactions
Such studies are crucial for assessing the therapeutic viability of this compound.
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| Sulfamethoxazole | Contains a sulfonamide group | Commonly used as an antibiotic |
| Chlorambucil | Contains a chlorinated aromatic ring | Used in cancer therapy |
| N-acetylcysteine | Contains a thiol group | Antioxidant properties |
Comparison with Similar Compounds
Key Differences :
- Target Compound: The 2-chlorophenyl group and methylsulfanyl butanoate chain replace the triazine or methoxy-phenyl groups in classical sulfonylureas. This substitution may alter binding affinity to acetolactate synthase (ALS), a common target for sulfonylurea herbicides.
- Bioactivity: Sulfonylureas in inhibit ALS at nanomolar concentrations . The target compound’s chlorophenyl group could enhance target interaction due to increased electron-withdrawing effects, while the methylsulfanyl chain might reduce photodegradation compared to methoxy groups.
Fluorinated Sulfonamide Polymers ()
Fluorinated sulfonamide polymers, such as 2-propenoic acid derivatives with perfluorinated chains (e.g., CAS 68298-78-2), share sulfonamide functionalization but are engineered for high thermal/chemical resistance in industrial applications.
Key Differences :
- Application : Fluorinated polymers are used in coatings and surfactants due to their persistence, whereas the target compound’s smaller structure suggests pesticidal or pharmaceutical use.
- Environmental Impact : Perfluorinated chains in compounds are associated with bioaccumulation concerns . The target compound’s methylsulfanyl group may degrade more readily, reducing environmental persistence.
Ethyl 2-(Acetylamino)-4-(Methylsulfanyl)Butanoate ()
The ethyl ester analogue (CAS 33280-93-2) has a nearly identical backbone but substitutes the sulfonamide group with an acetyl group.
Key Differences :
- Reactivity : The acetyl group in the ethyl ester reduces electrophilicity compared to the sulfonamide, likely diminishing interactions with biological targets like enzymes or receptors.
- Safety Profile : The ethyl ester’s safety data sheet (SDS) highlights respiratory irritation risks . The target compound’s sulfonamide group may introduce additional toxicity pathways, such as sulfonamide hypersensitivity.
| Property | Target Compound | Ethyl Ester Analogue |
|---|---|---|
| Functional Group | Sulfonamide | Acetamide |
| Bioactivity Mechanism | Potential ALS inhibition | Unclear (limited data) |
| Volatility | Higher (methyl ester) | Lower (ethyl ester) |
Q & A
What synthetic strategies are recommended for Methyl 2-[(2-{[(2-chlorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate, and how can yield optimization be achieved?
Basic Research Question
A stepwise approach is critical for synthesizing this multifunctional compound. First, the sulfonamide moiety (2-chlorophenylsulfonyl group) can be introduced via nucleophilic substitution using 2-chlorobenzenesulfonyl chloride and a primary amine precursor under basic conditions (e.g., pyridine or triethylamine). Subsequent acetylation of the amine requires controlled stoichiometry to avoid over-acylation. The methylsulfanyl group at position 4 can be incorporated using methyl disulfide or via thiol-ene chemistry. Yield optimization hinges on:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalysis : DMAP or HOBt improves acylation efficiency.
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) resolves structurally similar byproducts.
Reference structural analogs, such as sulfonamide-containing compounds synthesized via similar protocols, suggest yields of 60–75% are achievable .
How can the stereochemical integrity of this compound be validated?
Advanced Research Question
Chiral purity is essential for bioactivity studies. Use the following methodologies:
- X-ray crystallography : Resolve absolute configuration by growing single crystals in a solvent system (e.g., methanol/water).
- NMR spectroscopy : Employ - HSQC and NOESY to confirm spatial arrangement of substituents.
- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with isopropanol/hexane mobile phase to separate enantiomers.
For example, related sulfonamide derivatives were confirmed via X-ray diffraction, revealing bond angles and torsion angles critical for stereochemical assignment .
What experimental design is suitable for assessing hydrolytic stability under physiological pH conditions?
Advanced Research Question
Design a kinetic study with the following parameters:
- Buffers : Prepare solutions at pH 1.2 (simulated gastric fluid), 7.4 (blood), and 9.0 (intestinal).
- Temperature : 37°C with agitation (100 rpm).
- Sampling intervals : Collect aliquots at 0, 1, 4, 8, 24, and 48 hours.
- Analytical method : Quantify degradation via LC-MS (ESI+ mode) using a C18 column and acetonitrile/0.1% formic acid gradient.
Data interpretation : Calculate half-life () and identify degradation products (e.g., free sulfonamide or thiol intermediates). Environmental fate studies of analogous compounds highlight pH-dependent hydrolysis mechanisms .
How should contradictions in bioavailability data be addressed when testing in diverse biological matrices?
Advanced Research Question
Contradictions often arise from matrix effects (e.g., protein binding, lipid interference). Mitigation strategies include:
- Matrix-matched calibration : Prepare standards in blank biological fluids (e.g., plasma, liver homogenate).
- Sample preparation : Use SPE (C18 cartridges) or protein precipitation (acetonitrile) to reduce interference.
- Validation : Assess recovery (80–120%), matrix effect (<15% ion suppression/enhancement), and precision (RSD <10%).
For instance, studies on sulfonylurea analogs required normalization to internal standards (e.g., deuterated analogs) to resolve discrepancies in tissue distribution data .
What methodologies are recommended for evaluating environmental persistence in soil ecosystems?
Advanced Research Question
Adopt OECD Guideline 307 for aerobic soil degradation:
- Soil types : Test loamy, sandy, and clay soils to assess matrix-dependent degradation.
- Incubation : Maintain 20°C, 60% water-holding capacity.
- Extraction : Use accelerated solvent extraction (ASE) with acetone/ethyl acetate (1:1).
- Analysis : LC-MS/MS for parent compound and metabolites (e.g., sulfonic acid derivatives).
Key metrics : - (degradation half-life): >60 days suggests high persistence.
- Metabolite identification : HRMS (Q-TOF) for structural elucidation.
Long-term environmental studies emphasize the role of microbial communities in sulfonamide degradation .
How can researchers optimize cellular uptake studies in in vitro models?
Advanced Research Question
Use fluorescent tagging or radiolabeling (e.g., -labeled methylsulfanyl group) to track intracellular accumulation.
- Cell lines : Select adherent (e.g., HepG2) and suspension (e.g., Jurkat) models.
- Incubation conditions : 37°C, 5% CO, with varying exposure times (1–24 hours).
- Quantification : Scintillation counting for radiolabeled compounds or fluorescence microscopy.
Data normalization : Express uptake as pmol/mg protein or cell count. Studies on amino acid analogs (e.g., methionine derivatives) highlight transporter-mediated uptake mechanisms .
What strategies resolve spectral interference in NMR analysis caused by methylsulfanyl and sulfonamide groups?
Advanced Research Question
Address overlapping signals via:
- Solvent selection : Deuterated DMSO-d resolves polar protons better than CDCl.
- Advanced NMR techniques : Use - HMBC to correlate sulfonamide NH with adjacent carbons.
- Temperature variation : Acquire spectra at 25°C and 40°C to shift exchangeable protons (e.g., NH).
For example, sulfonamide NH protons in related compounds exhibited distinct coupling patterns at higher temperatures .
How can computational modeling predict binding affinity to biological targets?
Advanced Research Question
Perform molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS):
- Target selection : Enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase).
- Ligand preparation : Optimize 3D structure using DFT (B3LYP/6-31G*).
- Validation : Compare docking scores with experimental IC values from enzyme inhibition assays.
Studies on chlorophenyl sulfonamides demonstrate strong correlation () between computed binding energies and in vitro activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
